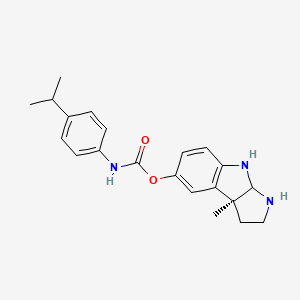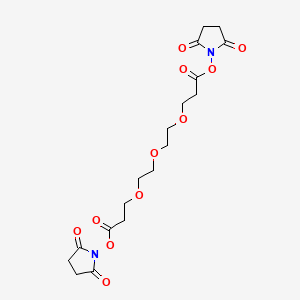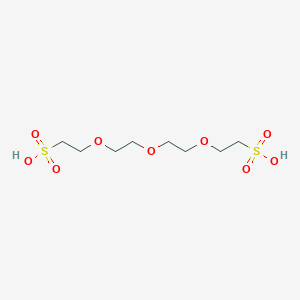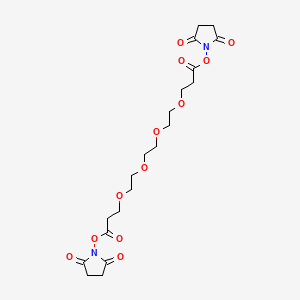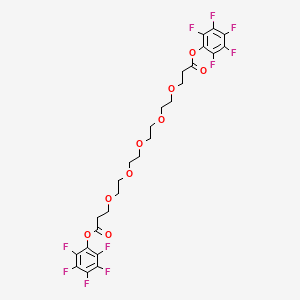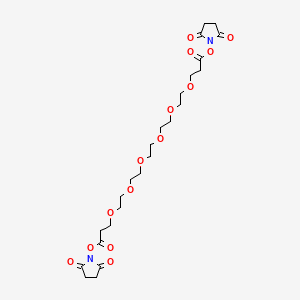![molecular formula C19H21F2N5O3 B606247 2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo- CAS No. 1188407-45-5](/img/structure/B606247.png)
2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-
Vue d'ensemble
Description
BMS-764459 is a novel potent antagonist of corticotropin-releasing factor/hormone receptor 1 (CRHR-1).
Applications De Recherche Scientifique
Structural Analysis and Synthesis
- Synthesis Techniques and Structural Analysis: Research has been conducted on similar pyrazinecarbonitrile derivatives, focusing on their synthesis and structural analysis. For example, the study by (Ganapathy et al., 2015) detailed the crystal structure of a related compound using X-ray diffraction, providing insights into the molecular arrangement and interactions. This kind of analysis is fundamental for understanding the chemical properties and potential applications of such compounds.
Heterocyclic Chemistry
- Development of Heterocyclic Compounds: The creation of diverse heterocyclic compounds from pyrazinecarbonitrile derivatives has been explored, as seen in studies like those conducted by (Fadda et al., 2012). These works highlight the versatility of pyrazinecarbonitrile derivatives in synthesizing various heterocyclic structures, which are significant in pharmaceutical and material science research.
Potential Pharmacological Activities
- Investigation into Pharmacological Properties: Research into pyrazinecarbonitrile derivatives has also delved into their potential pharmacological applications. For instance, the study by (Kamal El‐Dean et al., 2018) synthesized novel compounds and suggested further investigation into their pharmacological activities. This indicates the ongoing interest in exploring these compounds for medicinal purposes.
Novel Compound Synthesis
- Creation of Novel Compounds for Further Research: A significant application of pyrazinecarbonitrile derivatives is in synthesizing new chemical entities. Research such as that by (Elewa et al., 2021) focuses on creating and characterizing new compounds, which can be foundational for future studies in various fields of chemistry and biology.
Propriétés
Numéro CAS |
1188407-45-5 |
|---|---|
Nom du produit |
2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo- |
Formule moléculaire |
C19H21F2N5O3 |
Poids moléculaire |
405.4058 |
Nom IUPAC |
4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethylpyridin-3-yl]amino]-5-oxopyrazine-2-carbonitrile |
InChI |
InChI=1S/C19H21F2N5O3/c1-10-6-14(11(2)23-17(10)29-19(20)21)25-16-18(27)26(8-13(7-22)24-16)15(9-28-3)12-4-5-12/h6,8,12,15,19H,4-5,9H2,1-3H3,(H,24,25)/t15-/m1/s1 |
Clé InChI |
PJMUNXORSUNUCV-OAHLLOKOSA-N |
SMILES |
CC1=CC(=C(N=C1OC(F)F)C)NC2=NC(=CN(C2=O)C(COC)C3CC3)C#N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BMS-764459 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B606165.png)
